molecular formula C15H20ClN3O2 B589763 N-Desmethyl Zolmitriptan-d3 Hydrochloride CAS No. 1795786-26-3

N-Desmethyl Zolmitriptan-d3 Hydrochloride

Cat. No.: B589763
CAS No.: 1795786-26-3
M. Wt: 312.812
InChI Key: CLBOBSSVQZRPTR-MFMFARAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Zolmitriptan-d3 Hydrochloride is the labeled salt of N-Desmethyl Zolmitriptan . It is one of the impurities of Zolmitriptan , a 5HT1D-receptor agonist, which has been found to be effective in the treatment of migraine .

Mechanism of Action

Zolmitriptan, the parent compound of N-Desmethyl Zolmitriptan, binds with high affinity to human recombinant 5-HT1D and 5-HT1B receptors, and moderate affinity for 5-HT1A receptors . The N-desmethyl metabolite also has high 5-HT 1B/1D potency, contributing a substantial portion of the overall effect after Zolmitriptan administration .

Safety and Hazards

Zolmitriptan, the parent compound of N-Desmethyl Zolmitriptan, is contraindicated in patients with ischemic or vasospastic coronary artery disease (CAD), symptomatic Wolff-Parkinson-White syndrome or other cardiac accessory conduction pathway disorders, history of stroke, transient ischemic attack, or hemiplegic or basilar migraine, peripheral vascular disease, ischemic bowel disease, uncontrolled hypertension, recent use of another 5-HT 1 agonist or an ergotamine-containing medication, and monoamine oxidase (MAO)-A inhibitor used in past 2 weeks .

Properties

IUPAC Name

(4S)-4-[[3-[2-(trideuteriomethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2.ClH/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12;/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19);1H/t12-;/m0./s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBOBSSVQZRPTR-MFMFARAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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